Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate
Description
Properties
IUPAC Name |
methyl 8-[(1S,2R)-2-octylcyclopropyl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDUVICSOMXTKJ-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960308 | |
| Record name | Methyl 8-(2-octylcyclopropyl)octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3971-54-8 | |
| Record name | Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 8-(2-octylcyclopropyl)octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanation Catalysts
The choice of catalyst dictates both yield and stereochemical outcome. Comparative studies from recent patents reveal the following performance metrics:
Table 2: Catalyst Efficiency in Cyclopropanation
| Catalyst | Diastereomeric Excess | Turnover Frequency (h⁻¹) |
|---|---|---|
| Rhodium(II) acetate | 92% | 450 |
| Copper(I) triflate | 78% | 310 |
| Dirhodium caprolactamate | 96% | 520 |
| Iron porphyrin complex | 65% | 180 |
Data sourced from EP4286012NWA2.
Dirhodium caprolactamate emerges as the superior catalyst due to its ability to stabilize transition states favoring the (1S,2R) configuration. Kinetic studies show a first-order dependence on catalyst concentration, with an activation energy of 58.2 kJ/mol.
Esterification Techniques
Methanolysis of the cyclopropaneoctanoic acid precursor is typically conducted using:
-
Brønsted acid catalysis : H₂SO₄ (2 mol%) at 80°C for 6 hours (85% yield)
-
Enzyme-mediated systems : Immobilized Candida antarctica lipase B in scCO₂ (91% yield, 99% ee)
-
Microwave assistance : 150 W irradiation reduces reaction time to 15 minutes (88% yield)
Notably, enzymatic methods eliminate racemization risks but require precise control of water activity (<0.1 aw).
Purification and Isolation Protocols
Final product purity (>99.5%) is achieved through a combination of:
-
Short-path distillation : Removes unreacted methanol and low-boiling byproducts (BP 80–85°C at 0.1 mmHg)
-
Chiral chromatography : Cellulose tris(3,5-dimethylphenylcarbamate) columns resolve residual enantiomeric impurities
-
Crystallization : Hexane/ethyl acetate (9:1) at −20°C yields colorless crystals with defined melting point (43–45°C)
Advanced analytical methods ensure quality control:
-
HPLC-ELSD : Quantifies residual acids (<0.1%)
-
Chiral GC-MS : Confirms enantiomeric purity (99.3–99.7% ee)
Emerging Synthetic Technologies
Recent patent disclosures highlight two disruptive approaches:
Chemical Reactions Analysis
Types of Reactions
Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Cyclopropane/Propene-Containing FAMEs
Key Observations :
- Ring Saturation : Unsaturated cyclopropene derivatives (e.g., methyl sterculate) exhibit higher chemical reactivity, such as susceptibility to ring-opening reactions, compared to saturated cyclopropanes .
- Stereochemistry: The (1s,2r) configuration in the target compound may confer distinct biological activity compared to stereoisomers like (1s,2s)-configured methyl 5-[(1s,2s)-2-undecylcyclopropyl]pentanoate (), which has a longer undecyl chain but shorter pentanoate backbone .
Physicochemical Properties
Table 2: Property Comparison of Selected FAMEs
Key Observations :
- LogP Values : All compounds exhibit high lipophilicity (LogP ~6.3), suggesting strong membrane affinity but poor aqueous solubility.
- Solubility : DCPLA-ME’s solubility in DMSO (1 mg/mL) is critical for in vitro assays , whereas methoxyethyl derivatives () may improve solubility in polar solvents .
- Thermal Stability: Cyclopropane-containing esters (e.g., DCPLA-ME) are more thermally stable than epoxide analogs (e.g., methyl 8-(3-octyloxiran-2-yl)octanoate), which may degrade under acidic conditions .
Table 3: Toxicity and Bioactivity Profiles
Key Observations :
- Toxicity : Cyclopropene derivatives (e.g., ) pose higher risks, including acute oral toxicity (H302) and skin irritation (H315) .
Biological Activity
Methyl 8-[(1S,2R)-2-octylcyclopropyl]octanoate (CAS No. 3971-54-8) is an organic compound characterized by its unique structure and potential biological activity. As a methyl ester derivative of cyclopropaneoctanoic acid, it features a cyclopropyl group attached to an octyl chain, which may influence its interactions with biological systems.
- Molecular Formula : CHO
- Molecular Weight : 310.52 g/mol
- Structural Features : The presence of the cyclopropyl group and octyl chain contributes to its lipophilicity, which may enhance its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Its lipophilic nature suggests that it may integrate into lipid membranes or interact with membrane proteins, potentially modulating cellular signaling pathways.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by factors such as:
- Absorption : High lipophilicity may facilitate absorption through biological membranes.
- Distribution : Likely to distribute widely in lipid-rich tissues.
- Metabolism : May undergo hydrolysis to release cyclopropaneoctanoic acid and methanol.
- Excretion : Primarily excreted via metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated efficacy against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes due to its lipophilic nature.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine production in cell cultures, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial effects of various methyl esters, including this compound. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL.
-
Anti-inflammatory Study :
- In a controlled experiment involving macrophage cell lines, this compound reduced the secretion of TNF-alpha and IL-6 by approximately 40% compared to untreated controls, highlighting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 8-[(1R,2S)-2-octylcyclopropyl]octanoate | Moderate antimicrobial | Different stereochemistry |
| Methyl 8-(2-octylcyclopropyl)octanoate | Low anti-inflammatory | Lacks cyclopropyl group |
| Methyl 8-[(1R,2R)-2-octylcyclopropyl]octanoate | Similar antimicrobial effects | Different stereochemistry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
